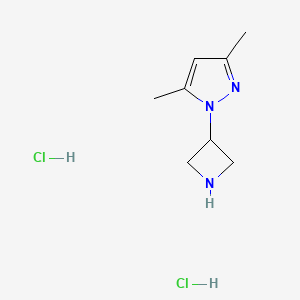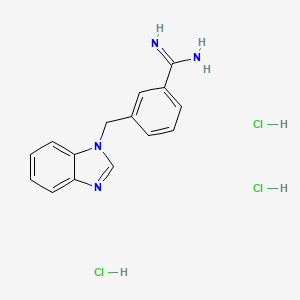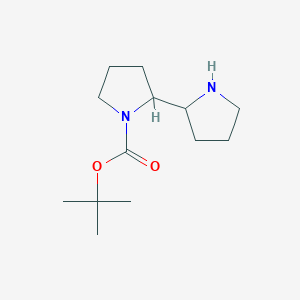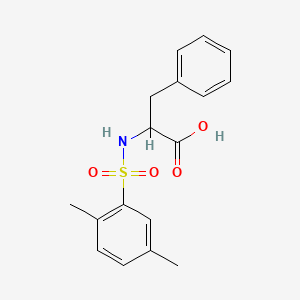
((2,5-Dimethylphenyl)sulfonyl)phenylalanine
説明
((2,5-Dimethylphenyl)sulfonyl)phenylalanine is a chemical compound characterized by its unique structure, which includes a phenylalanine amino acid linked to a 2,5-dimethylphenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine typically involves the reaction of phenylalanine with 2,5-dimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can target the sulfonyl group, leading to the formation of sulfones or sulfides.
Substitution: The amino group in phenylalanine can participate in substitution reactions, where it can be acylated or alkylated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acyl chlorides, anhydrides, and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfones, sulfides.
Substitution: N-acylphenylalanine, N-alkylphenylalanine.
科学的研究の応用
Chemistry: In synthetic chemistry, ((2,5-Dimethylphenyl)sulfonyl)phenylalanine can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate protein interactions and enzyme activities. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. Its ability to interact with biological molecules can be harnessed to design therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals, including dyes, polymers, and other specialty chemicals.
作用機序
The mechanism by which ((2,5-Dimethylphenyl)sulfonyl)phenylalanine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The sulfonyl group can act as a leaving group in substitution reactions, while the amino group can participate in forming peptide bonds.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
類似化合物との比較
N-[(2,5-Dimethylphenyl)sulfonyl]glycine
((2,5-Dimethylphenyl)sulfonyl)alanine
Uniqueness: ((2,5-Dimethylphenyl)sulfonyl)phenylalanine stands out due to its phenylalanine moiety, which provides additional functionality compared to glycine or alanine derivatives. This unique structure allows for diverse chemical reactivity and biological activity.
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFSJIEQPWNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)
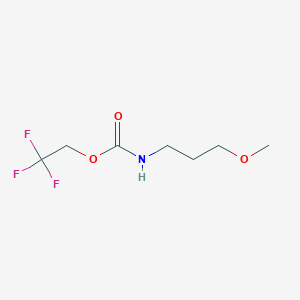
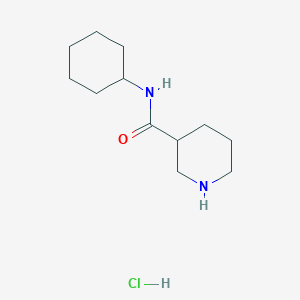
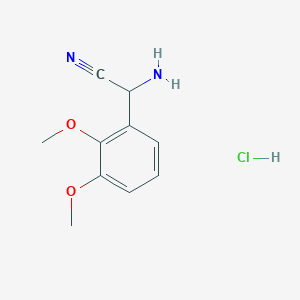
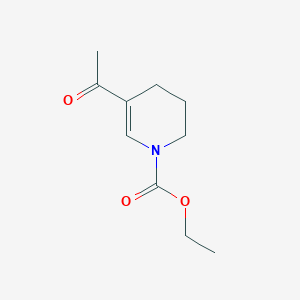
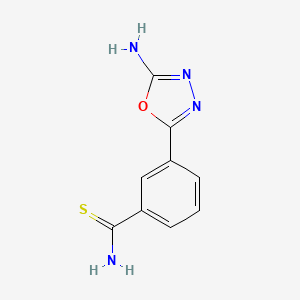
![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)
![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)
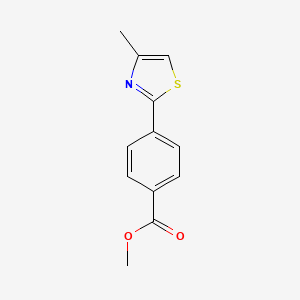
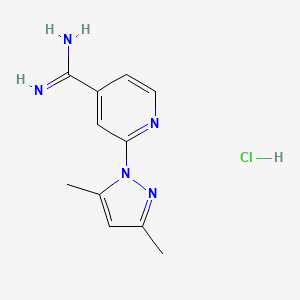
![4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride](/img/structure/B1519540.png)
